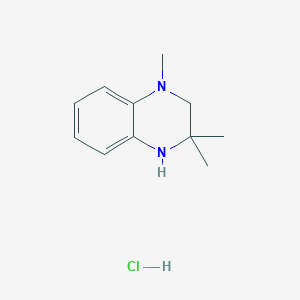

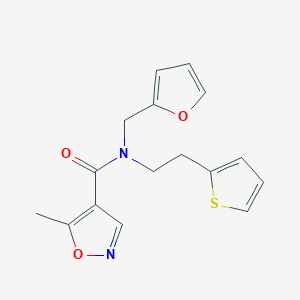

![molecular formula C22H26ClN3O3 B2809458 1-{[4-(3-chlorophenyl)piperazino]carbonyl}-2-ethoxy-6,7,8,9-tetrahydro-4H-quinolizin-4-one CAS No. 1775511-84-6](/img/structure/B2809458.png)

1-{[4-(3-chlorophenyl)piperazino]carbonyl}-2-ethoxy-6,7,8,9-tetrahydro-4H-quinolizin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that contains a piperazine ring and a quinolizine ring. Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . Quinolizine is a tricyclic compound that consists of two fused benzene rings and a piperidine ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, piperazine derivatives can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The piperazine ring is a six-membered ring with two nitrogen atoms, and the quinolizine is a tricyclic compound .Applications De Recherche Scientifique

Synthesis and Biological Activity

Amide Derivatives of Quinolone

A series of amide derivatives of quinolone, including structures similar to the specified compound, have been synthesized. These derivatives exhibit significant antimicrobial activity against various strains of bacteria and fungi, highlighting their potential in antibacterial and antifungal applications (Patel, Patel, & Chauhan, 2007).

Piperazine Antihistamines

Piperazine derivatives, such as cetirizine, demonstrate selective H1 histamine receptor antagonism. This suggests that similar compounds could be effective in treating allergic reactions like urticaria and allergic rhinitis (Arlette, 1991).

Synthesis for Medicinal Chemistry

The compound's synthesis process can be an important step in the creation of quinolone derivatives for potential use in medicinal chemistry, particularly in the design of new pharmacological agents (Fathalla & Pazdera, 2017).

Pharmacological Applications

Antituberculosis Activity

Novel fluoroquinolones, which may include similar structures, have shown promising activity against Mycobacterium tuberculosis in animal models. This suggests potential applications in developing new treatments for tuberculosis (Shindikar & Viswanathan, 2005).

Aripiprazole Metabolite Synthesis

The synthesis of piperazine derivatives, including aripiprazole metabolites, is crucial in pharmacology, indicating potential use in psychopharmacology and the treatment of mental disorders (Morita et al., 1998).

Antidepressant Candidate OPC-14523

Research on a similar compound, OPC-14523, shows that it acts as a partial agonist at serotonin receptors, indicating its potential as an antidepressant (Jordan et al., 2005).

Chemical Synthesis and Characterization

Synthesis of Piperazine Substituted Quinolones

A methodology for synthesizing a series of piperazine substituted quinolones, which can be relevant to the compound , has been developed. This can aid in the preparation of various derivatives for pharmacological study (Walid Fathalla & Pazdera, 2017).

Synthesis of Thienoquinolines

The synthesis process for thienoquinolines, which are structurally related to the specified compound, showcases the versatility of these compounds in chemical synthesis and their potential applications (Awad, Abdel-rahman, & Bakhite, 1991).

Orientations Futures

The future research directions for this compound could involve exploring its potential biological activity, given the known activity of many piperazine derivatives . Additionally, further studies could be conducted to optimize the synthesis of this compound and to explore its reactivity in various chemical reactions.

Propriétés

IUPAC Name |

1-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-ethoxy-6,7,8,9-tetrahydroquinolizin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN3O3/c1-2-29-19-15-20(27)26-9-4-3-8-18(26)21(19)22(28)25-12-10-24(11-13-25)17-7-5-6-16(23)14-17/h5-7,14-15H,2-4,8-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWAKYLWBKXBVEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=O)N2CCCCC2=C1C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[4-(3-chlorophenyl)piperazino]carbonyl}-2-ethoxy-6,7,8,9-tetrahydro-4H-quinolizin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

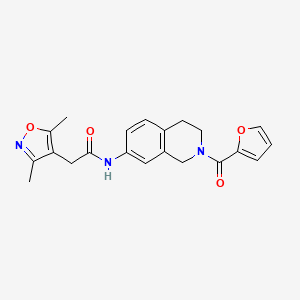

![2-(4-fluorophenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2809376.png)

![1,3-Bis[4-(2-pyridyl)-2-thiazolyl]benzene](/img/structure/B2809379.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-bromo-2-chlorobenzamide](/img/structure/B2809386.png)

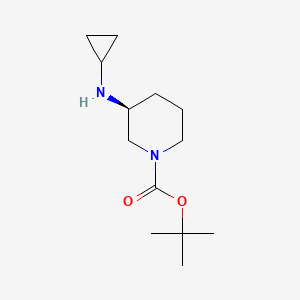

![Dimethyl[2-(piperidin-4-yloxy)ethyl]amine](/img/structure/B2809391.png)

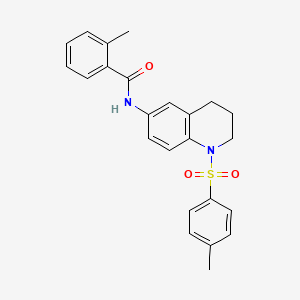

![7-Methyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2809393.png)

![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate](/img/structure/B2809397.png)